N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide
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Overview
Description
N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . These compounds have shown a variety of biological effects, indicating that they may interact with multiple targets.
Mode of Action
Thiophene derivatives have been known to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Based on the known biological activities of thiophene derivatives , it can be inferred that this compound may have potential therapeutic effects in various disease contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide typically involves the condensation of 5-benzoylthiophene-2-carbaldehyde with 2-ethoxyacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of thiophene derivatives.
Benzoylthiophene: A closely related compound with similar structural features.
Ethoxyacetamide: Another related compound with an ethoxyacetamide moiety.
Uniqueness
N-((5-benzoylthiophen-2-yl)methyl)-2-ethoxyacetamide is unique due to its specific combination of a benzoylthiophene moiety with an ethoxyacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-20-11-15(18)17-10-13-8-9-14(21-13)16(19)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQOMTDGMPUMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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